molecular formula C26H24ClN3O4S B11080512 N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11080512
M. Wt: 510.0 g/mol
InChI Key: VJUOKRZXFWCDRF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is a synthetic compound featuring a thioxoimidazolidinone core substituted with a 3,4-dimethoxybenzyl group at position 3, a phenyl group at position 1, and an acetamide-linked 2-chlorophenyl moiety at position 2. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C26H24ClN3O4S

Molecular Weight

510.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O4S/c1-33-22-13-12-17(14-23(22)34-2)16-29-21(15-24(31)28-20-11-7-6-10-19(20)27)25(32)30(26(29)35)18-8-4-3-5-9-18/h3-14,21H,15-16H2,1-2H3,(H,28,31)

InChI Key

VJUOKRZXFWCDRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl)OC

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Biological Activity and Mechanisms

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives containing thioxoimidazolidin structures possess notable antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial and fungal species, with minimum inhibitory concentrations (MICs) indicating strong activity against pathogens .

Anticancer Properties

The thiazolidinone framework present in similar compounds has been linked to antiproliferative activity in cancer cell lines. For example, derivatives have shown moderate to strong anticancer effects in human leukemia cell lines, suggesting that structural modifications can enhance their therapeutic potential .

Neuroprotective Effects

Compounds with similar structural motifs have also been evaluated for neuroprotective effects. The presence of methoxy groups is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis Techniques : Various synthetic methods have been employed to produce this compound while considering environmental impacts. These methods include:
    • Multi-step synthesis involving thioxoimidazolidin derivatives.
    • Use of microwave-assisted synthesis for enhanced yields.
  • Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The best activity was noted with MIC values ranging from 10.7–21.4 μmol/mL .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct features that enhance its biological efficacy:

Compound NameMolecular FormulaKey Features
5-Oxo-2-thioxoimidazolidine derivativesVariesNoted for antituberculosis activity
3-Dimethoxybenzamide analogsC₁₉H₂₁N₃O₄Explored for neuroprotective effects
Thiazole-containing compoundsVariesExhibits antimicrobial properties

Comparison with Similar Compounds

Table 1: Key Structural Differences in Analogues

Compound Name Substituents at Key Positions Core Modifications Molecular Weight Reference
Target Compound 1-Phenyl, 3-(3,4-dimethoxybenzyl), 2-(2-chlorophenylacetamide) Thioxoimidazolidinone ~563 g/mol
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide 1-(2,4-Dimethylphenyl), 3-[2-(3,4-dimethoxyphenyl)ethyl] Ethyl linker in benzyl group; additional methyl groups on aryl rings 566.11 g/mol [7]
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazolylamide Acetamide-thiazole backbone (no imidazolidinone) 301.16 g/mol [5]
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives Sulfonamide-triazine-imidazolidinone hybrids Triazine-thioacetate linkage Varies (e.g., ~450–500 g/mol) [1]

Key Observations :

  • The ethyl-bridged 3,4-dimethoxyphenyl group in may increase lipophilicity compared to the target compound’s direct benzyl substitution.
  • Replacement of the imidazolidinone core with a thiazole ring in eliminates the cyclic urea-like structure, likely reducing hydrogen-bonding capacity.

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) Hydrogen-Bonding Motifs Reference
Target Compound Not reported Low (high Cl, aromaticity) Likely N–H⋯O/S and C–H⋯O interactions
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 186–188 Moderate (thiazole polarity) R₂²(8) dimer via N–H⋯N bonds [5]
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives 150–220 (varies) High (sulfonamide, ester) S–H⋯N and O–H⋯O networks [1]

Key Observations :

  • The thiazole-containing compound exhibits a higher melting point (459–461 K) due to strong R₂²(8) hydrogen-bonded dimers, suggesting superior crystalline stability .
  • The target compound’s thioxo group may engage in weaker C–H⋯S interactions compared to the stronger N–H⋯O/N bonds in sulfonamide derivatives .

Preparation Methods

Thiourea-Mediated Cyclization

A foundational approach involves the reaction of N-phenylglycine derivatives with carbon disulfide (CS₂) or thiourea under basic conditions. For example:

  • Reactants : 3,4-Dimethoxybenzylamine, phenyl isocyanate, and thiourea.

  • Conditions : Reflux in ethanol with potassium hydroxide as a base.

  • Mechanism : The amine reacts with phenyl isocyanate to form a urea intermediate, which undergoes cyclization with thiourea to yield the thioxoimidazolidinone ring.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction times but may promote side reactions.

Acetamide Side Chain Installation

EDCI/DMAP-Mediated Amidation

The N-(2-chlorophenyl)acetamide moiety is appended via a coupling reaction:

  • Reactants : 2-Chlorophenylacetic acid and the imidazolidinone intermediate.

  • Reagents : EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Conditions : Anhydrous dichloromethane at 0°C, followed by room-temperature stirring for 24 hours.

Procedure Highlights

  • Activation : EDCI.HCl activates the carboxylic acid, forming an O-acylisourea intermediate.

  • Nucleophilic Attack : The imidazolidinone’s amine attacks the activated carbonyl, yielding the acetamide.

  • Workup : Sequential washing with HCl, sodium bicarbonate, and brine ensures purity.

Integrated Synthetic Routes

One-Pot Sequential Methodology

A streamlined protocol combines cyclization, alkylation, and amidation in a single reaction vessel:

  • Step 1 : Cyclocondensation of phenylglycine ethyl ester with thiourea in DMF (110°C, 6 h).

  • Step 2 : Alkylation with 3,4-dimethoxybenzyl bromide (room temperature, 12 h).

  • Step 3 : EDCI/DMAP-mediated coupling with 2-chlorophenylacetic acid.

Advantages : Reduced purification steps and improved overall yield (68–72%).

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Key Challenges
Thiourea CyclizationCyclocondensation, alkylation65–70≥95Regioselectivity control
EDCI/DMAP CouplingAmidation, recrystallization76≥98Solvent removal optimization
One-Pot SynthesisSequential reactions68–72≥97Intermediate stability

Scalability and Industrial Considerations

  • Cost Efficiency : EDCI and DMAP are cost-prohibitive at scale; alternatives like DCC (dicyclohexylcarbodiimide) may be explored.

  • Green Chemistry : Substituting dichloromethane with ethyl acetate or cyclopentyl methyl ether reduces environmental impact .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity and bioactivity are governed by its imidazolidinone core, thioxo group (enhancing electrophilicity), 3,4-dimethoxybenzyl substituent (electron-donating effects), and chlorophenyl-acetamide moiety (hydrophobic interactions). The thioxo group facilitates nucleophilic substitutions, while the dimethoxybenzyl group may enhance membrane permeability. Structural analogs with modified substituents show varied activities, highlighting the importance of these moieties in target binding .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 3,4-dimethoxybenzylamine with phenylisothiocyanate to form a thiourea intermediate.
  • Step 2 : Cyclization under basic conditions (e.g., K₂CO₃/DMF) to generate the thioxoimidazolidinone core.
  • Step 3 : Acetamide coupling via chloroacetylation followed by nucleophilic substitution with 2-chloroaniline. Optimization strategies include:
  • Using DMF as a polar aprotic solvent to enhance reactivity.
  • Monitoring reaction progress with TLC to minimize byproducts.
  • Adjusting pH and temperature (e.g., 60–80°C) for efficient cyclization .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or structural impurities. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purify intermediates : Employ column chromatography or recrystallization to ensure >95% purity.
  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing dimethoxybenzyl with halogenated groups) to isolate activity-contributing moieties .

Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR)?

  • Stepwise substitution : Synthesize derivatives with single modifications (e.g., methoxy → hydroxy or chloro groups) and compare IC₅₀ values in target assays.
  • Computational docking : Use software like AutoDock to predict binding affinities for specific targets (e.g., kinases or proteases).
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the thioxo group) using X-ray crystallography or NMR-based ligand titration .

Q. How can solubility challenges during in vitro testing be addressed?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical characterization?

  • 2D NMR (NOESY/ROESY) : Identify spatial proximities between protons to confirm stereochemistry.
  • VCD (Vibrational Circular Dichroism) : Distinguish enantiomers by analyzing chiral center vibrations.
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction data .

Q. How can reaction conditions minimize byproducts during the final acetamide coupling step?

  • Coupling agents : Use EDCI/HOBt to activate the carboxyl group and reduce racemization.
  • Low-temperature kinetics : Perform reactions at 0–4°C to suppress side reactions.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .

Methodological Tables

Q. Table 1: Key Synthetic Optimization Parameters

StepParameterOptimal ConditionImpact on Yield
CyclizationSolventDMFIncreases polarity for faster ring closure
Acetamide couplingTemperature25°CReduces epimerization
PurificationTechniqueColumn chromatography (SiO₂, hexane/EtOAc)Achieves >95% purity

Q. Table 2: Structural Modifications and Bioactivity Trends

Substituent ModificationObserved Bioactivity ChangeReference
Replacement of 3,4-dimethoxybenzyl with 4-Cl-benzyl↑ Cytotoxicity (IC₅₀: 12 μM → 8 μM)
Thioxo → Oxo group↓ Antimicrobial activity (MIC: 4 μg/mL → 32 μg/mL)

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